2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate is a fluorinated carbamate derivative characterized by a quinoline moiety linked to a trifluoroethyl group via a carbamate bridge. Quinoline, a heterocyclic aromatic compound, is known for its pharmacological relevance, particularly in antimalarial and anticancer applications . This compound is synthesized via the reaction of quinolin-2-ylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base, a method consistent with other carbamate syntheses .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBYJGVQCWIOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate typically involves the reaction of quinoline-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-yl carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinolin-2-yl carbamate derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate is , with a molecular weight of approximately 303.25 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets. The presence of the quinoline moiety is critical for its biological activity, as quinoline derivatives are known for their diverse pharmacological properties.
Research indicates that fluorinated compounds, particularly those containing quinoline structures, exhibit various biological activities including:
- Antiproliferative Activity : Studies have shown that fluorinated compounds can inhibit the growth of cancer cells. For instance, a study on quinoline derivatives demonstrated their ability to target specific cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : The incorporation of the trifluoroethyl group in quinoline derivatives has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Research
Recent research has focused on the synthesis and evaluation of new quinoline derivatives as potential anticancer agents. A series of compounds were designed based on structure-activity relationships (SAR) to enhance their binding affinity to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These studies revealed that specific modifications at the 6-position of the quinoline ring significantly impacted the inhibitory potency against cancer cell proliferation .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 10k | 2226 | VEGFR-2 |
| Reference Drug (Sorafenib) | 36 | VEGFR-2 |
Antimicrobial Studies
Another study investigated the antimicrobial efficacy of newly synthesized quinoline derivatives against various pathogens. Compounds were screened for their activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential as future therapeutic agents against tuberculosis and other infections .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound 6d | 6.25 | Mycobacterium smegmatis |
| Compound 9c | 12.5 | Pseudomonas aeruginosa |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The quinolinylcarbamate moiety can form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Comparative Properties of Selected Carbamate Derivatives
| Compound Name | Molecular Features | Biological Activity | Key Differentiators | References |
|---|---|---|---|---|
| This compound | Quinoline-2-yl + trifluoroethyl group | Potential antimalarial/anticancer activity | Quinoline ring with N at position 1 | |
| 2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate | Quinoline-8-yl + trifluoroethyl group | Antimicrobial activity | Substitution at quinoline-8 alters target interaction | |
| 2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate | 4-Nitrophenyl + trifluoroethyl group | Antimicrobial, redox-mediated cytotoxicity | Nitrophenyl enhances redox reactivity | |
| 2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate | Cyclopropylmethyl + trifluoroethyl group | Improved metabolic stability | Aliphatic substituent vs. aromatic quinoline | |
| Quinolin-6-yl (2-methoxyphenyl)carbamate | Quinoline-6-yl + 2-methoxyphenyl | Antiviral, antimicrobial | Dual aromatic systems broaden activity | |
| 2,2,2-Trifluoroethyl N-(4-methylpyridin-3-yl)carbamate | Pyridine-3-yl + trifluoroethyl group | Enzyme inhibition | Pyridine vs. quinoline alters electronic profile |
Key Analysis of Structural Variations
Aromatic System Modifications
- Quinoline vs. Pyridine: The quinoline ring in the target compound provides a larger π-system and basic nitrogen, enabling interactions with DNA or enzymes (e.g., topoisomerases) that pyridine-based analogs lack .
- Substitution Position: Quinolin-2-yl derivatives may exhibit distinct target selectivity compared to quinolin-8-yl analogs. For example, substitution at position 2 in quinoline is associated with intercalation into DNA, while position 8 derivatives show stronger antimicrobial effects .
Fluorination and Lipophilicity
- The trifluoroethyl group increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated carbamates (e.g., ethyl N-(4-methoxyphenyl)carbamate, logP ~1.8), enhancing membrane penetration and bioavailability .
Functional Group Impact
- Nitrophenyl Groups: Introduce redox activity, enabling generation of reactive oxygen species (ROS) for antimicrobial or anticancer effects, unlike the electron-rich quinoline system .
- Aliphatic vs.
Biological Activity
2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoroethyl group, a quinoline moiety, and a carbamate functional group. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Trifluoroethyl Group : Enhances lipophilicity and membrane penetration.
- Quinoline Moiety : Known for its interaction with various biological targets.
- Carbamate Functional Group : Capable of forming covalent bonds with nucleophilic sites on proteins.
The mechanism of action of this compound involves several pathways:
- Interaction with Lipid Membranes : The trifluoroethyl group increases lipophilicity, facilitating membrane penetration.
- Enzyme Modulation : The quinoline ring can intercalate with DNA or interact with enzymes, leading to inhibition or modulation of their activities.
- Covalent Bond Formation : The carbamate group can react with nucleophilic sites on proteins, potentially inhibiting their function.
Anticancer Properties
The anticancer potential of compounds containing quinoline structures has been widely reported. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds that interact with the vascular endothelial growth factor receptor (VEGFR) have shown promise in inhibiting tumor growth . The presence of the trifluoroethyl group may enhance the bioavailability and efficacy of such compounds.
Study 1: Antimycobacterial Screening
A study conducted on various quinoline derivatives highlighted the effectiveness of certain compounds against M. tuberculosis and other mycobacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure could significantly enhance biological activity .
| Compound Name | Activity Against M. tuberculosis | IC50 (μmol/L) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid | 7.5 |
| N-(2-phenylethyl)quinoline-2-carboxamide | Higher than pyrazinamide | - |
Study 2: Anticancer Activity
Research on fluorinated compounds has revealed that introducing trifluoromethyl groups can improve the potency of anticancer agents. For instance, drugs like lenvatinib have shown enhanced interactions with target proteins due to their fluorinated structures . While specific data on this compound is not yet available, its design suggests similar potential.
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Scaffold modification : Replace quinoline with isoquinoline or naphthyridine cores.
- Substituent variation : Introduce electron-donating/withdrawing groups at the 4-position of the quinoline ring.
- Bioisosteric replacement : Swap the trifluoroethyl group with pentafluoropropyl or chlorotrifluoroethyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
